![molecular formula C31H45NaO2 B13844341 Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate typically involves multiple steps, including the formation of the benzo[h]chromene core and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted benzo[h]chromenes .
Scientific Research Applications
Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate include other benzo[h]chromenes and related derivatives. These compounds share structural similarities and may exhibit similar biological activities .
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H45NaO2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
sodium;2,5-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]benzo[h]chromen-6-olate |
InChI |
InChI=1S/C31H46O2.Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31;/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3;/q;+1/p-1/t23-,24-,31?;/m1./s1 |
InChI Key |
UALKIUGSZUKCEA-JXYVWMROSA-M |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[O-].[Na+] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


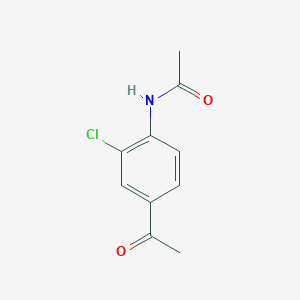
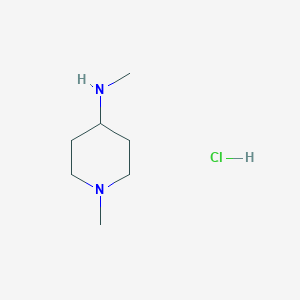
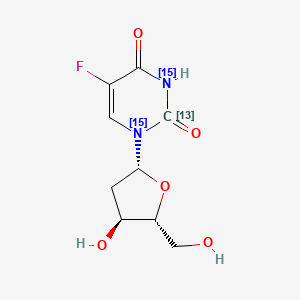
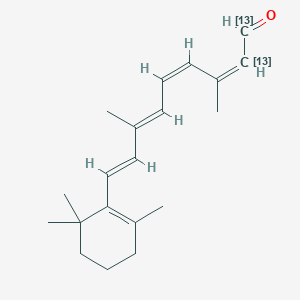
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
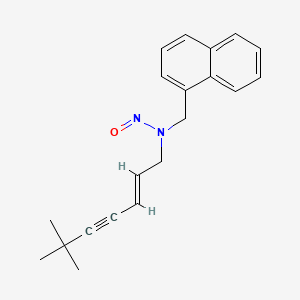

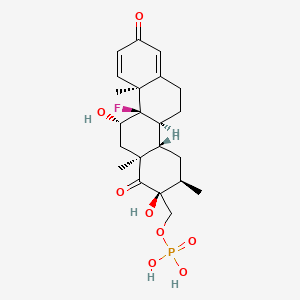
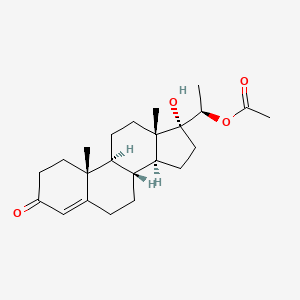
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
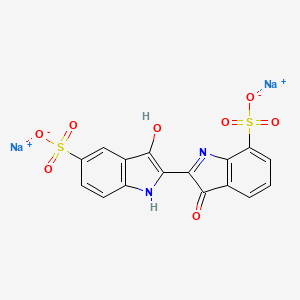
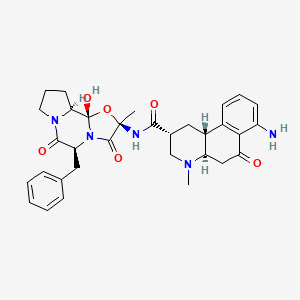
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
